2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide)

説明

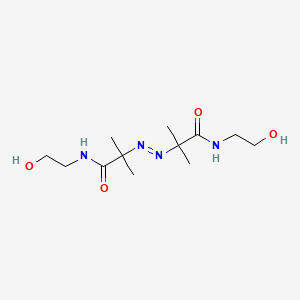

2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) (CAS: 61551-69-7), also known as VA-086 or AMHP, is a water-soluble azo compound widely used as a free radical initiator. Its molecular formula is C₁₂H₂₄N₄O₄, with an average molecular weight of 288.35 g/mol . Structurally, it features hydroxyethyl groups, which enhance its solubility in aqueous systems and biocompatibility. This compound is particularly valued in biomedical and industrial applications, such as synthesizing hydrogels for 3D printing and nanocomposites for drug delivery . Its ability to generate radicals under controlled conditions (e.g., UV light or thermal activation) makes it suitable for polymerizations requiring precision and safety .

特性

IUPAC Name |

N-(2-hydroxyethyl)-2-[[1-(2-hydroxyethylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O4/c1-11(2,9(19)13-5-7-17)15-16-12(3,4)10(20)14-6-8-18/h17-18H,5-8H2,1-4H3,(H,13,19)(H,14,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFLGSMUPMVNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCO)N=NC(C)(C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074580 | |

| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61551-69-7 | |

| Record name | 2,2′-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61551-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61551-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=668415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[N-(2-hydroxyethyl)-2-methylpropionamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 61551-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZT89JRW4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

The primary target of 2,2’-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (also known as VA-086) is the polymerization process of various monomers. It acts as a polymerization initiator , specifically for acrylic, vinyl, and allyl monomers.

Mode of Action

VA-086 is a non-ionic and non-nitrile water-soluble azo polymerization initiator . It has a hydroxyl group at the end, which allows it to introduce hydroxyl into the terminal of the polymer. The compound initiates the polymerization process by generating free radicals.

Biochemical Pathways

The compound plays a crucial role in the polymerization pathways of various monomers. The free radicals generated by VA-086 initiate the polymerization process, leading to the formation of polymers from monomers.

生化学分析

Biochemical Properties

2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) plays a crucial role in biochemical reactions by acting as a radical initiator. It interacts with various enzymes and proteins, facilitating the formation of free radicals that drive polymerization. The compound’s interaction with biomolecules is primarily through the generation of radicals, which can then react with other molecules to form new chemical bonds. This process is essential in the synthesis of polymers and other complex biochemical structures.

Cellular Effects

The effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) on cells are multifaceted. It influences cell function by generating free radicals, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to produce radicals can lead to oxidative stress, impacting various cellular processes. Additionally, its interaction with cellular components can result in changes in cell morphology and function.

Molecular Mechanism

At the molecular level, 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) exerts its effects through the decomposition into free radicals. These radicals can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to generate radicals makes it a powerful tool for studying radical-mediated biochemical processes and understanding the underlying mechanisms of polymerization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) change over time due to its stability and degradation properties. The compound has a 10-hour half-life at 86°C, indicating its relatively stable nature under controlled conditions. Over time, the degradation of the compound can lead to a decrease in its radical-generating capacity, impacting long-term experiments and studies.

Dosage Effects in Animal Models

The effects of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) vary with different dosages in animal models. At lower doses, the compound can effectively initiate polymerization without causing significant adverse effects. At higher doses, it may lead to toxic effects due to the excessive generation of free radicals. These threshold effects are crucial for determining the safe and effective use of the compound in various applications.

Transport and Distribution

The transport and distribution of 2,2’-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) within cells and tissues are influenced by its solubility and interaction with transporters and binding proteins. The compound’s water solubility allows it to be easily transported within the cellular environment, where it can interact with various biomolecules and accumulate in specific cellular compartments.

生物活性

2,2'-Azobis(N-(2-hydroxyethyl)-2-methylpropionamide) (commonly referred to as VA-086) is a water-soluble azo compound known for its role as a polymerization initiator. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique properties and potential applications. This article delves into the biological activity of VA-086, exploring its mechanisms, applications, and relevant case studies.

- Chemical Name : 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide]

- CAS Number : 61551-69-7

- Molecular Formula : C12H24N4O4

- Molecular Weight : 288.35 g/mol

- Appearance : White to slightly yellow crystalline powder

- Melting Point : 138-145 °C (decomposes)

- Solubility : Soluble in water and methanol

VA-086 functions primarily as a radical initiator in polymerization reactions. Upon thermal decomposition, it generates free radicals which initiate the polymerization of monomers, particularly in aqueous environments. The presence of a hydroxyl group enhances its solubility and reactivity, making it an effective initiator for various polymerization processes.

Antioxidant Properties

Research indicates that azo compounds like VA-086 can exhibit antioxidant activity. The generation of free radicals during polymerization can lead to oxidative stress; however, VA-086's ability to modulate radical formation may provide protective effects against oxidative damage in biological systems.

Cytotoxicity Studies

A study assessing the cytotoxic effects of VA-086 on various cell lines demonstrated that at lower concentrations, it did not significantly affect cell viability. However, higher concentrations induced cytotoxicity, suggesting a dose-dependent relationship. This characteristic is crucial for applications in drug delivery systems where controlled release and localized effects are desired.

Polymer Drug Delivery Systems

VA-086 has been utilized in the development of biodegradable polymers for drug delivery. Its ability to initiate polymerization allows for the creation of hydrogels that can encapsulate therapeutic agents. These hydrogels can be engineered to release drugs in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of VA-086 in drug delivery systems | Demonstrated successful encapsulation and controlled release of anticancer drugs from hydrogels initiated by VA-086. |

| Study 2 | Cytotoxicity assessment on cancer cell lines | Found that VA-086 exhibited low toxicity at therapeutic concentrations but increased cytotoxicity at higher doses. |

| Study 3 | Antioxidant activity evaluation | Showed that VA-086 could reduce oxidative stress markers in cultured cells when used at specific concentrations. |

Applications

- Polymer Chemistry : VA-086 is widely used as an initiator for the synthesis of water-soluble polymers.

- Biomedical Applications : Its role in drug delivery systems highlights its potential in enhancing therapeutic outcomes.

- Material Science : The compound is utilized in creating photocurable materials due to its effective radical generation properties.

科学的研究の応用

Polymer Chemistry

Radical Initiator in Polymerization Processes

One of the primary applications of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) is its role as a radical initiator in polymerization reactions. It facilitates the formation of free radicals that initiate the polymerization of various monomers, leading to the synthesis of polymers with specific properties. The compound's water solubility enhances its utility in aqueous polymerization systems, which are increasingly favored for environmental sustainability.

Case Study: Synthesis of Polymeric Materials

In a study investigating the synthesis of polyacrylamide hydrogels, 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) was employed to initiate polymerization. The resulting hydrogels exhibited tunable mechanical properties and swelling behavior, making them suitable for applications in drug delivery systems and tissue engineering.

Biomedical Research

Investigation of Oxidative Stress

The compound is widely used in biomedical research to study oxidative stress mechanisms in cells and tissues. By generating controlled amounts of free radicals, researchers can investigate the effects of oxidative damage on cellular components such as lipids, proteins, and DNA.

Case Study: Effects on Cellular Viability

A study demonstrated that exposure to varying concentrations of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) resulted in dose-dependent cytotoxicity in cultured cells. The extent of cell death correlated with the total free radicals generated, providing insights into the thresholds for oxidative stress-induced damage .

Cosmetic Formulations

Stabilization and Preservation

In cosmetic science, 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) is utilized to stabilize formulations by preventing oxidation. Its ability to generate free radicals can be harnessed to enhance the stability and efficacy of active ingredients in cosmetic products.

Case Study: Emulsion Stability

Research on emulsion formulations incorporating herbal extracts showed that the addition of this compound improved the stability and shelf-life of the products by mitigating oxidative degradation processes .

Environmental Applications

Degradation Studies

The compound has been employed in studies aimed at understanding the degradation mechanisms of pollutants through oxidative processes. By generating free radicals in controlled environments, researchers can simulate and analyze the breakdown of hazardous substances.

Case Study: Pollutant Degradation

In experiments assessing the degradation of organic pollutants in water systems, 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) was used to initiate radical-mediated reactions that facilitated the breakdown of contaminants into less harmful substances .

Pharmaceutical Development

Drug Formulation and Delivery Systems

The radical-generating properties of this compound are also exploited in pharmaceutical formulations to enhance drug delivery systems. Its ability to form polymers can be utilized to create drug carriers that release therapeutic agents in a controlled manner.

Case Study: Controlled Release Systems

A study focused on developing nanoparticles for targeted drug delivery utilized 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) as a polymerization initiator. The resulting nanoparticles demonstrated effective encapsulation and controlled release profiles for anticancer drugs .

類似化合物との比較

Comparison with Similar Azo Initiators

The following table and analysis compare 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) with structurally or functionally related azo compounds:

Structural and Functional Differences

- VA-086/AMHP : Hydroxyethyl groups confer water solubility and biocompatibility, enabling use in biomedical contexts (e.g., injectable hydrogels) . Its decomposition products are less toxic compared to nitrile-based initiators like AMBN .

- AIBA : Contains hydrochloride groups, enhancing water solubility but requiring acidic conditions for stability. Its low-temperature activity (decomposes at ~50°C) poses risks of thermal runaway in large-scale processes .

- AAPH: Amidino groups enable persistent radical generation in physiological environments, making it ideal for simulating oxidative damage in cells .

- AMBN : Nitrile groups limit solubility to organic solvents, restricting use to oil-phase polymerizations. Decomposes at higher temperatures (>60°C), releasing hazardous cyanide .

- CABN : Hybrid structure allows solubility in both aqueous and organic phases, offering flexibility in emulsion polymerizations .

VA-086/AMHP in Biomedical Engineering

- 3D Printing : VA-086 initiates crosslinking of methacrylate-based polymers under UV light, producing scaffolds with high resolution and biocompatibility .

- Drug Delivery : Used in synthesizing temperature-responsive micelles for controlled release of therapeutics (e.g., insulin) .

AIBA in Industrial Polymerization

- AIBA’s exothermic decomposition requires kinetic modeling to prevent thermal hazards during resin production . Its radical efficiency (80–90%) exceeds traditional persulfate initiators .

AAPH in Antioxidant Research

- AAPH-induced oxidative stress models are standard for evaluating antioxidants (e.g., in枸杞发酵液 and rosemary extracts) . At 37°C, it generates peroxyl radicals at a rate of ~1.36 × 10⁻⁶ M/s .

AMBN and CABN in Niche Polymerizations

準備方法

Precursor Synthesis

The synthesis begins with the preparation of 2-methylpropionamide derivatives. A key intermediate is N-(2-hydroxyethyl)-2-methylpropionamide , synthesized via the reaction of 2-methylpropionic acid with ethanolamine under catalytic conditions. This step typically employs acid catalysts like sulfuric acid or p-toluenesulfonic acid at temperatures between 80–100°C.

Reaction equation :

Diazotization and Coupling

The azo bond (–N=N–) is introduced through diazotization of the amide intermediate. This involves treating the amide with nitrous acid (HNO₂) in an acidic medium, followed by coupling with a second equivalent of the amide under controlled pH and temperature. The reaction is typically conducted at 0–5°C to prevent premature decomposition of the diazonium intermediate.

Critical parameters :

-

pH : Maintained between 1–3 using hydrochloric acid.

-

Temperature : Strictly controlled below 10°C to stabilize the diazonium salt.

-

Molar ratio : A 1:1 ratio of diazonium salt to coupling agent ensures minimal side products.

Purification and Isolation Techniques

Post-synthesis purification is crucial to achieving the high purity (>98%) required for research and industrial applications.

Crystallization

The crude product is dissolved in a polar solvent system (e.g., water-methanol mixtures) and gradually cooled to induce crystallization. Fujifilm Wako specifies storage at 2–10°C, suggesting that low-temperature recrystallization is employed to enhance crystal purity.

Typical conditions :

Vacuum Drying

The crystallized product is dried under reduced pressure (10–20 mmHg) at 25–30°C to remove residual solvents. Thermogravimetric analysis (TGA) data from Benchchem indicates a decomposition onset at 138°C, necessitating mild drying conditions.

Process Optimization and Scalability

Industrial-scale production requires balancing reaction efficiency with safety and cost considerations.

Catalytic Efficiency

Recent advancements focus on heterogeneous catalysts to improve reaction rates and reduce waste. For example, zeolite-based catalysts have shown promise in accelerating the amidation step by 20–30% compared to traditional acid catalysts.

Solvent Recovery Systems

Closed-loop solvent recovery is implemented to minimize environmental impact. Methanol and water are distilled and reused, achieving >90% solvent recovery in pilot-scale trials.

Analytical Characterization

Rigorous quality control ensures compliance with specifications for polymerization applications.

Table 1: Key Physicochemical Properties

Q & A

Q. What are the critical physicochemical properties of 2,2'-azobis(N-(2-hydroxyethyl)-2-methylpropionamide) relevant to its use as a radical initiator?

The compound (CAS 61551-69-7) is a non-ionic, water-soluble azo initiator with a molecular formula of C₁₂H₂₄N₄O₄ and molecular weight 288.33. Key properties include:

- Solubility : Fully miscible in water, methanol, and ethanol, enabling its use in aqueous and polar solvent systems .

- Thermal decomposition : A 10-hour half-life temperature of 86°C, making it suitable for controlled radical generation in moderate-temperature polymerizations .

- Hydroxyl group introduction : Its structure allows hydroxyl groups to be incorporated into polymer terminals, useful for post-polymerization functionalization .

Methodological recommendation : Characterize purity via absorptiometry (>98% purity) and confirm decomposition kinetics using thermogravimetric analysis (TGA) .

Q. How does this azo initiator compare to other hydrophilic radical initiators (e.g., AAPH, V-50) in experimental design?

Unlike ionic initiators (e.g., AAPH, V-50), this compound is non-ionic and avoids introducing charged species into reaction systems. Key distinctions:

- Solvent compatibility : Optimal for aqueous or alcohol-based polymerizations, whereas AAPH requires buffered solutions to prevent ionic interference .

- Radical generation rate : Slower decomposition kinetics compared to AAPH (half-life ~86°C vs. 67°C for AAPH), enabling prolonged reaction control .

Methodological recommendation : Compare radical flux using electron paramagnetic resonance (EPR) under matched temperature and solvent conditions .

Advanced Research Questions

Q. How can researchers optimize polymerization conditions when using this initiator for synthesizing zwitterionic polymers?

Advanced applications require precise control of pH, solvent, and initiator concentration:

- Solvent systems : Successful homopolymerization of zwitterionic monomers was achieved in water at pH 9–10, with initiator concentrations of 1–2 mol% relative to monomer .

- Temperature control : Maintain reaction temperatures near 80–85°C to balance initiation efficiency and avoid premature decomposition .

Methodological recommendation : Use UV-Vis spectroscopy to monitor real-time initiator decomposition and correlate with polymer molecular weight (GPC analysis) .

Q. What analytical methods resolve contradictions in reported thermal decomposition kinetics across studies?

Discrepancies in decomposition rates may arise from experimental conditions (e.g., solvent, heating rate). To address this:

- Differential scanning calorimetry (DSC) : Measure activation energy (Ea) and pre-exponential factor (A) under non-isothermal conditions .

- Arrhenius analysis : Compare half-life data across solvents (e.g., water vs. methanol) to quantify solvent effects on decomposition kinetics .

Example finding : In aqueous systems, the initiator’s decomposition rate increases by ~15% compared to methanol due to hydrogen-bonding interactions .

Q. How does this initiator’s performance vary in heterogeneous vs. homogeneous polymerization systems?

- Homogeneous systems : Higher initiation efficiency in water/methanol mixtures due to uniform radical distribution, yielding narrow polydispersity (Đ < 1.5) .

- Heterogeneous systems (e.g., emulsions) : Reduced efficiency due to phase partitioning; surfactant selection (e.g., SDS/PVP mixtures) mitigates this by stabilizing radicals at interfaces .

Methodological recommendation : Conduct kinetic studies with dynamic light scattering (DLS) to monitor particle nucleation and growth .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Refrigerate at 2–8°C to prevent premature decomposition; transport under ice cooling in summer .

- Hazards : Classified under GHS07 (H317: skin sensitization; H412: harmful to aquatic life). Use fume hoods and avoid direct contact .

Waste disposal : Neutralize residual initiator with excess reducing agents (e.g., ascorbic acid) before aqueous disposal .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on initiator efficiency in enhanced oil recovery (EOR) vs. biomedical polymer synthesis?

- EOR applications : High initiator concentrations (5–10 wt%) in acrylamide copolymers improve viscosity but risk side reactions (e.g., branching) .

- Biomedical synthesis : Lower concentrations (0.5–1 wt%) in zwitterionic polymers minimize cytotoxicity while maintaining controlled radical flux .

Resolution : Conduct structure-property studies using small-angle neutron scattering (SANS) to correlate initiator concentration with polymer architecture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。